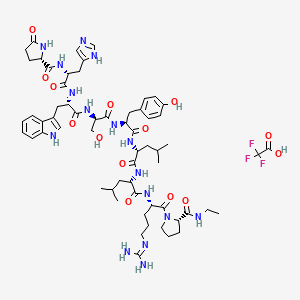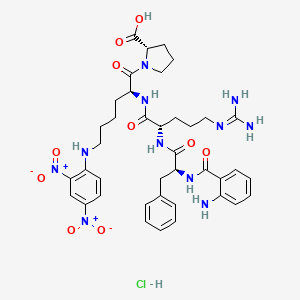
Integrin Binding Peptide Trifluoroacetate
Übersicht
Beschreibung
Integrins are transmembrane proteins that mediate cellular adhesion and migration to neighboring cells or the extracellular matrix . They play key roles in cell adhesion, migration, signaling, motility, proliferation, polarity, differentiation, and survival . Integrin Binding Peptide Trifluoroacetate is a peptide that specifically binds to these integrins .
Synthesis Analysis
The synthesis of this compound involves complex biochemical processes. The peptide is derived from fibronectin and acts as an antagonist for integrin αVβ3 and αVβ5 .
Molecular Structure Analysis
Integrins are α and β heterodimeric transmembrane receptors expressed on various cell types and tissues throughout the body . Despite the similarities in amino acid sequences and structures, the 24 integrins (built with 18α- and 8β-subunits) have different ligand-binding specificities .
Chemical Reactions Analysis
For integrin activation and ligand binding, bidirectional signaling across the cell membrane is needed . Integrins aberrantly activated under pathologic conditions facilitate cellular infiltration into tissues, thereby causing inflammatory or tumorigenic progressions .
Wissenschaftliche Forschungsanwendungen
Extracellular Matrix Cell Adhesion Peptides in Orthopedic Materials
Research highlights the significance of peptide sequences, such as RGD peptides, in enhancing cell adhesion in orthopedic applications. These peptides promote cell attachment and spreading, influencing the overall process of cell adhesion. The review also addresses the potential complexities and future directions in utilizing these peptides for orthopedic material applications LeBaron & Athanasiou, 2000.
RGD Peptides in Bone Biology
The involvement of RGD sequences in bone biology is significant, with synthetic RGD peptides being developed for new drugs and materials aimed at bone regeneration. The specificity of RGD peptides and their interaction with various integrins underline their potential in bone-related applications Schaffner & Dard, 2003.
Integrins Linking Osteoblasts to Bone Replacing Materials
Integrins mediate the adhesion of osteoblasts to substrates, influencing cell behavior through bi-directional signaling pathways. This critical review delves into the research on osteoblasts, integrins, and bone-replacing materials, underscoring the influence of substrates and coatings on integrin expression and cellular behavior Siebers et al., 2005.
RGD-Binding Integrins in Therapeutic and Diagnostic Applications
RGD-binding integrins are involved in various cell functions crucial to health and disease. This review discusses the diagnostic and therapeutic value of RGD-binding integrin inhibitors, summarizing the structure, signaling characteristics, and association with human diseases. It emphasizes the need for further research and clinical trials targeting RGD-binding integrins for disease diagnosis and treatment Sun et al., 2016.
Integrin Function in Vascular Biology
Recent developments highlight integrins' role in vascular biology, focusing on integrin activation and the crosstalk between integrins and growth factor receptors. This review presents findings on leukocyte-mediated molecule transfer into endothelial cells, signaling events transduced by specific integrins, and the targeting of endothelial cell integrins with specific ligands for therapeutic delivery Plow et al., 2014.
Wirkmechanismus
Target of Action
Integrin Binding Peptide Trifluoroacetate primarily targets integrins , a family of cell surface receptors . Integrins are crucial to fundamental cellular functions such as adhesion, signaling, and viability . They are deeply involved in a variety of diseases, including the initiation and progression of cancer, coronary, inflammatory, or autoimmune diseases . The natural ligands of integrins are glycoproteins expressed on the cell surface or proteins of the extracellular matrix .
Mode of Action
The compound interacts with its targets, the integrins, and induces changes in the cell. Integrins bind to extracellular ligands via their outer domains, whereas their internal, cytoplasmic domains are linked to a multitude of structural and signaling molecules as well as the actin cytoskeleton . Upon ligand binding, integrins assemble into large adhesion complexes .
Biochemical Pathways
The compound affects several biochemical pathways. Integrins are involved in the activation of signaling pathways such as the PI3K/AKT, MAPK, and WNT signaling pathways . They also regulate the apoptosis in tumor cells . Integrin-associated intracellular signaling pathways are initially prompted by triggering focal adhesion kinase (FAK) to activate the Src kinases family that subsequently induce Ras/RAF/MEK/ERK or PI3K/Akt signaling pathways . Integrin also induces cell proliferation through the GSK3β/Wnt axis .
Pharmacokinetics
Studies on similar compounds suggest that the size and location of the peg units significantly affect αvβ6 targeting and pharmacokinetics . The bi-PEGylated radiotracer showed a greatly improved pharmacokinetic profile, beyond what was predicted from individual N- or C-terminal PEGylation .
Result of Action
The result of the compound’s action is the modulation of several cellular mechanisms including proliferation, invasion, angiogenesis, polarity, and chemo resistance . It has been reported that integrins mainly promoted the CDDP resistance through interaction with PI3K/AKT, MAPK, and WNT signaling pathways . They also regulated the CDDP mediated apoptosis in tumor cells .
Action Environment
The action of this compound can be influenced by environmental factors. Integrins sense the biomechanical properties of the extracellular matrix with exquisite specificity, a characteristic that prompts changes in cellular behavior when changes in the mechanical properties of the extracellular microenvironment occur . Furthermore, the pH levels of environmental media can affect the form of trifluoroacetate, often presenting as sodium trifluoroacetate (TFA) in environmental media with pH ranges from approximately 4.0–8.5 .
Zukünftige Richtungen
Understanding the molecular basis of ligand affinity and specificity for these integrins is helpful in designing molecules for tumor detection and treatment with high affinity and specificity . This will advance our understanding of the activation of αIIbβ3 and its essential role in platelet function and tumor development .
Biochemische Analyse
Biochemical Properties
Integrin Binding Peptide Trifluoroacetate interacts with various biomolecules, primarily integrins. Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix . These interactions play a crucial role in cellular signaling and can influence cell shape, motility, and cycle .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance human umbilical vein endothelial cell adhesion and survival under static and fluidic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to bind to αvβ6 integrin, which is involved in the activation of transforming growth factor-beta (TGF-β), a protein that regulates cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the peptide exhibits good stability, with intact tracer representing 5% of the total radioactivity present in rat plasma at 30 minutes post-injection .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study involving a mouse model of T-cell acute lymphoblastic leukemia, a significant delay in tumor growth was observed following a single injection of the peptide at the maximum-tolerated dose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to activate the TGF-β pathway, which plays a crucial role in cellular proliferation, differentiation, and other functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that involves various transporters or binding proteins . Its localization or accumulation can be influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIXVDCEKPVZDF-XCNQALFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H125F3N22O17S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1876.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















